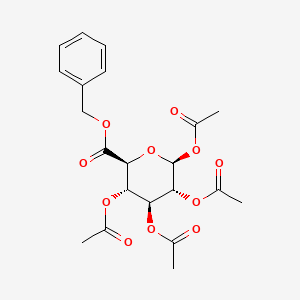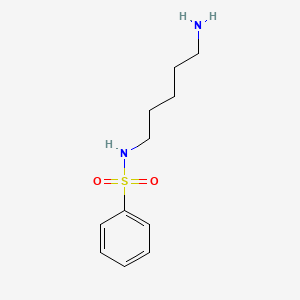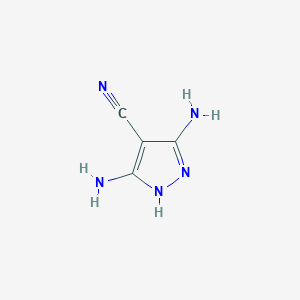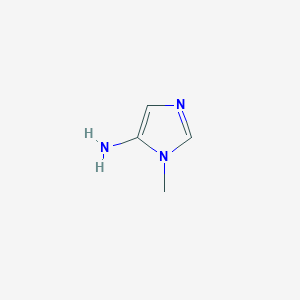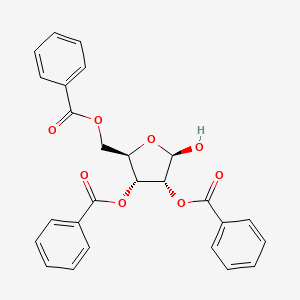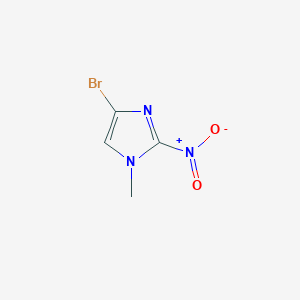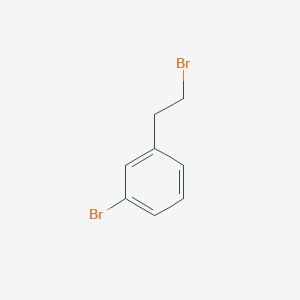
1-Bromo-3-(2-bromoethyl)benzene
Übersicht
Beschreibung
“1-Bromo-3-(2-bromoethyl)benzene” is an organobromine compound . It is also known as “3-Bromo-1-(2-bromoethyl)benzene” or "3-Bromophenethyl bromide" .
Molecular Structure Analysis
The molecular formula of “1-Bromo-3-(2-bromoethyl)benzene” is C8H8Br2 . The structure of this compound can be represented as BrC6H4CH2CH2Br . More detailed structural information can be found in databases like the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
The molecular weight of “1-Bromo-3-(2-bromoethyl)benzene” is 263.96 g/mol . Other computed properties include a XLogP3-AA of 3.6, zero hydrogen bond donor count, zero hydrogen bond acceptor count, and a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
Gas-Phase Elimination Kinetics
The study of gas-phase elimination kinetics of (2-bromoethyl)benzene and 1-bromo-3-phenylpropane, which are closely related to 1-Bromo-3-(2-bromoethyl)benzene, was conducted. This research focused on understanding the homogeneous, unimolecular reactions and the impact of the phenyl group in these processes (Chuchani & Martín, 1990).
Synthesis of Complex Organic Compounds
1-Bromo-3-(2-bromoethyl)benzene plays a role in the synthesis of complex organic compounds. For example, its derivatives were used in the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene, indicating its utility in organometallic chemistry (Fink et al., 1997).
Development of Fluorescence Properties
The compound's derivatives have been explored for their fluorescence properties. 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, was synthesized and showed promising photoluminescence properties in both solution and solid states, highlighting potential applications in materials science (Zuo-qi, 2015).
Use in Polymer Synthesis
1-Bromo-3-(2-bromoethyl)benzene and its analogs have been employed in polymer science. For instance, its structural analogs were used as initiators in the atom transfer radical polymerization (ATRP) of styrene and acrylonitrile, contributing to advancements in polymer chemistry (Al‐harthi et al., 2007).
Role in Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to 1-Bromo-3-(2-bromoethyl)benzene, has been identified as a versatile starting material in organometallic synthesis. Its derivatives have been used in creating various organometallic intermediates, demonstrating its importance in synthetic chemistry (Porwisiak & Schlosser, 1996).
Catalysis and Organic Synthesis
The compound and its derivatives have been explored in catalysis and organic synthesis. For example, 1-Bromo-2-(cyclopropylidenemethyl)benzenes, structurally related to 1-Bromo-3-(2-bromoethyl)benzene, were used in palladium-catalyzed reactions with 2-alkynylphenols, leading to the formation of indeno[1,2-c]chromenes (Pan et al., 2014).
Exploration in Novel Organic Reactions
The compound's analogs have been instrumental in novel organic reactions. For instance, the synthesis of 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes under solvent-free conditions was catalyzed by KHSO4, using a structure similar to 1-Bromo-3-(2-bromoethyl)benzene, showcasing innovative approaches in green chemistry (Joshi, Suresh, & Adimurthy, 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
1-bromo-3-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCLHJHUMKCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559356 | |
| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-bromoethyl)benzene | |
CAS RN |
40422-70-6 | |
| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




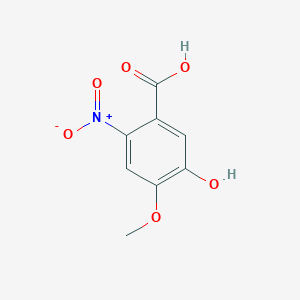


![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)
